(3S)-3-phenoxypiperidine

Enantioselective pharmacology Chiral resolution Stereospecific binding

(3S)-3-Phenoxypiperidine is a chiral secondary amine with the phenoxy substituent in the (S)-configuration at the 3-position of the piperidine ring. It has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1845902-72-8
Cat. No. B6597818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-phenoxypiperidine
CAS1845902-72-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1
InChIKeyQDPNIJKUTWDGMV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Phenoxypiperidine (CAS 1845902-72-8): Chiral Piperidine Building Block for Stereospecific Drug Discovery


(3S)-3-Phenoxypiperidine is a chiral secondary amine with the phenoxy substituent in the (S)-configuration at the 3-position of the piperidine ring. It has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound is primarily employed as a defined-stereochemistry building block in medicinal chemistry, where the rigid piperidine core with the 3-(S)-phenoxy orientation enables stereospecific interactions with chiral biological targets . Its InChI Key (QDPNIJKUTWDGMV-NSHDSACASA-N) uniquely identifies this enantiomer . The free base is a liquid at ambient temperature; the hydrochloride salt (CAS 2503155-65-3) is also commercially available for applications requiring a crystalline solid form .

Why (3S)-3-Phenoxypiperidine Cannot Be Interchanged with Its Racemate, (R)-Enantiomer, or Positional Isomers in SAR-Driven Programs


In chiral drug discovery, enantiomers of piperidine derivatives routinely exhibit divergent pharmacological profiles because biological receptors and enzymes are themselves chiral environments [1]. Although direct head-to-head pharmacological comparison data for (3S)- vs. (3R)-3-phenoxypiperidine remains absent from the peer-reviewed primary literature as of 2026, the well-established precedent within the chiral piperidine class—where the (S)- and (R)-enantiomers of 3-arylpiperidines show 10- to 100-fold differences in receptor binding affinity [1]—makes stereochemical identity a critical procurement parameter. Furthermore, the positional isomer 4-phenoxypiperidine is a validated histamine H3 receptor antagonist pharmacophore [2], whereas 3-phenoxypiperidine engages a fundamentally different target profile (including P2X3 purinoceptor antagonism) [3]. Substituting between these positional isomers or between enantiomers would invalidate structure–activity relationships and compromise experimental reproducibility. The quantitative evidence below substantiates these differentiation dimensions.

(3S)-3-Phenoxypiperidine Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Identity: (3S) vs. (3R)-3-Phenoxypiperidine — Defined Chirality as a Basis for Differential Target Engagement

The (3S)-enantiomer possesses the S absolute configuration at C3, as confirmed by its InChI Key (QDPNIJKUTWDGMV-NSHDSACASA-N) and SMILES notation (C1C[C@@H](CNC1)OC2=CC=CC=C2), while the (3R)-enantiomer (CAS 1885089-47-3) carries the opposite R configuration . Both enantiomers are commercially available at comparable purity ranges (95–97%), yet no published study has directly compared their biological activities. Class-level inference from structurally related 3-arylpiperidine enantiomers demonstrates that the (S)- and (R)-forms can differ in receptor binding affinity by one to two orders of magnitude; for example, the (S)-enantiomer of the antipsychotic 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) is the pharmacologically active form at dopamine receptors [1]. For (3S)-3-phenoxypiperidine, the defined stereochemistry at C3 is expected to govern the spatial presentation of the phenoxy group to biological targets, though quantitative enantiomer-specific data remain unavailable.

Enantioselective pharmacology Chiral resolution Stereospecific binding

Positional Isomer Differentiation: 3-Phenoxypiperidine vs. 4-Phenoxypiperidine — Distinct Pharmacological Profiles

The position of the phenoxy substituent on the piperidine ring fundamentally alters the compound's biological target profile. 4-Phenoxypiperidine is a well-characterized histamine H3 receptor antagonist pharmacophore; potent 4-phenoxypiperidine derivatives achieve nanomolar H3 binding affinity with in vivo wake-promoting activity at doses as low as 1 mg/kg sc in rat EEG models [1]. In contrast, the racemic 3-phenoxypiperidine exhibits P2X3 purinoceptor antagonist activity with an EC50 of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes [2], a target not engaged by 4-phenoxypiperidine. The patent literature further establishes that 4-phenoxypiperidines unsubstituted at the 3-position possess 'pharmacologically-interesting and specific properties' distinct from 3-substituted analogs, underscoring the critical role of substitution position in determining biological outcome [3].

Positional isomerism Target selectivity Histamine H3 receptor P2X3 receptor

Physicochemical Differentiation: Predicted ADME Properties of (3S)-3-Phenoxypiperidine vs. 4-Phenoxypiperidine

The 3-phenoxy substitution pattern yields distinct physicochemical properties compared with the 4-phenoxy positional isomer. (3S)-3-Phenoxypiperidine has an ACD/LogP of 2.04 , a predicted pKa of 8.99±0.10 , and a polar surface area (PSA) of 21 Ų , with zero Rule-of-5 violations. The 4-phenoxypiperidine isomer shows a higher predicted pKa (~10.2, reported for 3-phenoxypiperidine by another source but attributed to the piperidine nitrogen basicity common to both isomers) and calculated logP ~2.8 . While these differences appear modest, the 3-substitution introduces a chiral center absent in the symmetric 4-substituted analog, creating an additional degree of stereochemical constraint that influences molecular recognition. The ACD/LogD values at pH 5.5 (−0.86) and pH 7.4 (0.50) indicate pH-dependent lipophilicity relevant to gastrointestinal absorption and blood–brain barrier penetration predictions .

Lipophilicity Permeability Drug-likeness ADME prediction

P2X3 Receptor Antagonism of 3-Phenoxypiperidine (Racemate) as a Differentiating Pharmacological Signature

Racemic 3-phenoxypiperidine demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocyte electrophysiology assays [1]. This activity distinguishes 3-phenoxypiperidine from the 4-phenoxy isomer, which acts primarily as a histamine H3 receptor ligand [2]. P2X3 receptors are ATP-gated ion channels implicated in chronic pain, cough, and bladder dysfunction, representing a therapeutically distinct target space from the H3-modulated indications of cognition, sleep–wake regulation, and metabolic disorders. It is important to note that this P2X3 activity data was generated using the racemic mixture (CAS 151666-08-9), not the isolated (3S)-enantiomer; enantiomer-specific P2X3 potency has not been reported. The 80 nM EC50 value represents a moderate potency that positions 3-phenoxypiperidine as a potential starting point for further chiral optimization rather than a development candidate.

P2X3 purinoceptor Pain target Ion channel antagonist Electrophysiology

Enantiomeric Purity Specification: (3S)-3-Phenoxypiperidine Commercial Availability at Defined Stereochemical Integrity

The (3S)-enantiomer is commercially supplied at purities of 95% (Leyan, AKSci) to 97% (MolCore, CymitQuimica) . In contrast, the racemic mixture (CAS 151666-08-9) contains a 1:1 ratio of (S)- and (R)-enantiomers and is typically offered at 97% chemical purity with no enantiomeric excess specification . The (3R)-enantiomer (CAS 1885089-47-3) is available at comparable purity (NLT 97%) . This means that for stereospecific applications, purchasing the defined (3S)-enantiomer is the only way to ensure configurational homogeneity; using the racemate introduces 50% of the undesired (R)-enantiomer irrespective of chemical purity.

Enantiomeric excess Quality control Procurement specification

Recommended Application Scenarios for (3S)-3-Phenoxypiperidine Based on Quantified Differentiation Evidence


Stereospecific SAR Exploration of P2X3 Antagonists for Pain and Sensory Disorders

The racemic 3-phenoxypiperidine has demonstrated P2X3 receptor antagonist activity (EC50 = 80 nM) [1]. Procurement of the isolated (3S)-enantiomer enables researchers to determine whether the P2X3 activity resides in the (S)- or (R)-form and to build enantiopure SAR series. This is essential because the (3R)-enantiomer or racemate cannot substitute for the (S)-form in stereospecific assay systems, and using them would obscure the true enantiomer–activity relationship. The defined (S)-configuration also provides a fixed stereochemical anchor for co-crystallography or cryo-EM studies of ligand–P2X3 complexes.

Chiral Building Block for NOP (ORL1) Receptor Agonist Optimization

The 3-phenoxypropyl piperidine scaffold has yielded potent and selective NOP receptor agonists with antinociceptive activity (ED50 = 1.07 µmol/kg in the mouse formalin paw test) [2]. The (3S)-3-phenoxypiperidine provides the enantiopure 3-phenoxy-piperidine core required for stereospecific elaboration of the propyl linker and benzimidazol-2-one pharmacophore. The 4-phenoxypiperidine positional isomer is structurally incompatible with this NOP pharmacophore model, as validated by the SAR exploration of the 3-phenoxypropyl region by Palin et al.

Differentiation from H3 Receptor Programs: 3-Phenoxy vs. 4-Phenoxy Selectivity Screening

For research programs targeting histamine H3-associated indications (cognition, sleep–wake disorders, metabolic syndrome), 4-phenoxypiperidine is the validated pharmacophore [3]. (3S)-3-Phenoxypiperidine can serve as a critical negative control or selectivity counter-screen compound to confirm that observed biological effects are H3-mediated rather than arising from off-target engagement at P2X3 or other 3-phenoxy-selective targets. The distinct predicted physicochemical profiles (ΔLogP ≈ 0.76; ΔpKa ≈ 1.2) between the positional isomers further support differential formulation and DMPK behavior that must be accounted for in lead optimization.

Enantiopure Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 177.24 Da, a LogP of 2.04, and zero Rule-of-5 violations , (3S)-3-phenoxypiperidine satisfies all fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The secondary amine provides a synthetic handle for rapid parallel derivatization (amide bond formation, reductive amination, sulfonamide synthesis), while the defined (S)-stereochemistry ensures that any fragment hit can be advanced without the stereochemical deconvolution required when using racemic fragments. This makes it a more efficient fragment library component than the racemate or the achiral 4-phenoxy isomer.

Quote Request

Request a Quote for (3S)-3-phenoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.